Cas no 4297-75-0 (6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione)

6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 6-amino-1,3-benzoxazine-2,4-dione
- CTK4I6855
- 6-Aminodihydro-1.3-benzoxazin-2.4-dion
- AC1L68L5
- AR-1H0849
- 6-amino-benzo[e][1,3]oxazine-2,4-dione
- 6-amino-2h-1,3-benzoxazine-2,4(3h)-dione
- AC1Q6DTA
- SureCN8380003
- NSC50118
- CTK4I6855; 6-Aminodihydro-1.3-benzoxazin-2.4-dion; AC1L68L5; AR-1H0849; 6-amino-benzo[e][1,3]oxazine-2,4-dione; 6-amino-2h-1,3-benzoxazine-2,4(3h)-dione; AC1Q6DTA; SureCN8380003; NSC50118;
- 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
- DTXSID40287277
- EN300-330998
- SCHEMBL8380003
- 4297-75-0
- Z1262652219
- NSC-50118
-
- MDL: MFCD20707545
- Inchi: InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,9H2,(H,10,11,12)
- InChI Key: OQBHIDQYRBFXNI-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1N)C(=O)NC(=O)O2
Computed Properties
- Exact Mass: 178.03788
- Monoisotopic Mass: 178.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- PSA: 81.42
- LogP: 0.64470
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330998-2.5g |
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
4297-75-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-330998-0.25g |
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
4297-75-0 | 95.0% | 0.25g |
$524.0 | 2025-03-18 | |
Enamine | EN300-330998-0.5g |
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
4297-75-0 | 95.0% | 0.5g |
$824.0 | 2025-03-18 | |
Enamine | EN300-330998-1.0g |
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
4297-75-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-330998-10.0g |
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
4297-75-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-330998-1g |
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
4297-75-0 | 90% | 1g |
$1057.0 | 2023-09-04 | |
Enamine | EN300-330998-5g |
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
4297-75-0 | 90% | 5g |
$3065.0 | 2023-09-04 | |
A2B Chem LLC | AD26681-100mg |
4-amino-10-oxa-8-azabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione |
4297-75-0 | 95% | 100mg |
$421.00 | 2024-04-20 | |
1PlusChem | 1P0070OP-5g |
4-amino-10-oxa-8-azabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione |
4297-75-0 | 95% | 5g |
$3851.00 | 2024-05-02 | |
A2B Chem LLC | AD26681-250mg |
4-amino-10-oxa-8-azabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione |
4297-75-0 | 95% | 250mg |
$587.00 | 2024-04-20 |
6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Related Literature
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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9. Book reviews
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
Comprehensive Overview of 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione (CAS No. 4297-75-0): Properties, Applications, and Industry Insights
The compound 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione (CAS No. 4297-75-0) is a heterocyclic organic molecule with significant relevance in pharmaceutical and chemical research. Its unique structure, featuring a benzoxazine core and an amino functional group, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers and industry professionals frequently search for terms like "6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione synthesis" or "CAS 4297-75-0 applications," highlighting its growing importance in drug discovery and material science.
In recent years, the demand for benzoxazine derivatives has surged due to their potential in developing novel therapeutics. The 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione scaffold is particularly notable for its role in designing enzyme inhibitors and antimicrobial agents. Studies suggest its derivatives may target pathways linked to inflammation and metabolic disorders, aligning with trending topics like "precision medicine" and "sustainable drug development." This compound's molecular weight (208.18 g/mol) and solubility properties further enhance its utility in formulation studies.
From a synthetic chemistry perspective, CAS 4297-75-0 serves as a building block for constructing complex heterocycles. Its reactive sites enable modifications that cater to green chemistry principles—a hot topic in 2024, as evidenced by searches for "eco-friendly synthesis methods." The compound's stability under physiological conditions also makes it attractive for "prodrug design," another frequently queried term in pharmaceutical databases. Analytical techniques like HPLC and NMR are commonly employed to characterize its purity, addressing the industry's emphasis on "quality control in APIs."
Beyond pharmaceuticals, 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione finds niche applications in agrochemicals and specialty materials. Its thermal stability and hydrogen-bonding capacity contribute to innovations in polymer science, resonating with searches for "high-performance materials." Regulatory databases confirm its compliance with major pharmacopeias, addressing concerns about "chemical safety standards." As research progresses, this compound continues to bridge gaps between academic discoveries and industrial applications, solidifying its position in the fine chemicals market.
For researchers exploring structure-activity relationships (SAR), this benzoxazine derivative offers a robust platform. Computational modeling studies, often searched as "molecular docking with benzoxazines," leverage its well-defined crystallographic data. The compound's compatibility with microwave-assisted synthesis—a technique gaining traction for energy efficiency—further underscores its alignment with contemporary scientific priorities. With patents increasingly citing its derivatives, CAS 4297-75-0 exemplifies how foundational chemicals drive innovation across disciplines.
In conclusion, 6-amino-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione represents a convergence of synthetic utility and biological potential. Its multifaceted applications respond to today's demands for "multitarget therapeutics" and "green chemistry solutions," while its well-documented properties make it a staple in research pipelines. As interdisciplinary collaborations expand, this compound is poised to remain at the forefront of cutting-edge chemical development.
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